molecular formula C8H10INO B1647837 2-(4-Amino-3-iodophenyl)ethanol

2-(4-Amino-3-iodophenyl)ethanol

Cat. No.: B1647837
M. Wt: 263.08 g/mol
InChI Key: FKFHOVURBQXQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-3-iodophenyl)ethanol is a substituted phenylethanol derivative featuring an amino group at the para position and an iodine atom at the meta position on the aromatic ring. The ethanol moiety (-CH₂CH₂OH) enhances its polarity, making it suitable for applications in medicinal chemistry and biochemical research. The iodine atom introduces steric bulk and electron-withdrawing effects, influencing both reactivity and interaction with biological targets.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

2-(4-amino-3-iodophenyl)ethanol

InChI

InChI=1S/C8H10INO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4,10H2

InChI Key

FKFHOVURBQXQIK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCO)I)N

Canonical SMILES

C1=CC(=C(C=C1CCO)I)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variations

1-(4-Chloro-2-iodophenyl)ethanol (CAS: 1192931-79-5)
  • Structure: Chloro at C4, iodo at C2, ethanol chain.
  • Key Differences: Substituent positions: Iodo at C2 (meta to chloro) vs. C3 in the target compound. Electronic effects: Chloro (electron-withdrawing) vs. amino (electron-donating), altering aromatic ring reactivity.
  • Synthesis : Reported yields of 87–89% via optimized routes .
  • Applications : Likely explored in halogenated drug intermediates due to stability from halogen substituents.
(4-Amino-3-iodophenyl)-N-methylmethanesulfonamide
  • Structure: Sulfonamide group replaces ethanol.
  • Key Differences: Functional group: Sulfonamide (-SO₂NHCH₃) vs. ethanol, affecting solubility and hydrogen-bonding capacity.

Functional Group Derivatives

Methyl 2-(4-Amino-3-iodophenyl)acetate (CAS: 374933-81-0)
  • Structure : Methyl ester of the acetic acid derivative.
  • Key Differences :
    • Ester group enhances lipophilicity, improving membrane permeability.
    • Molecular weight: 291.09 g/mol vs. ~263.08 g/mol (estimated for target compound) .
  • Applications : Intermediate in prodrug design due to ester hydrolyzability.
2-(4-Amino-3-iodophenyl)acetonitrile (CAS: 955397-24-7)
  • Structure : Nitrile (-CN) replaces hydroxyl.
  • Key Differences :
    • Reactivity: Nitriles participate in nucleophilic additions, unlike alcohols.
    • Safety: Hazard statements H315/H319 (skin/eye irritation) align with nitrile toxicity .

Amino and Nitro Substituted Analogs

2-((4-Amino-3-nitrophenyl)amino)ethanol (CAS: 24905-87-1)
  • Structure: Nitro at C3, amino at C4, ethanol chain.
  • Key Differences :
    • Electronic effects: Nitro (strong electron-withdrawing) vs. iodo, reducing ring electron density.
    • Applications: Nitro groups are precursors for amine synthesis in dyes and pharmaceuticals .

Tyrosinase Inhibition Potential

While direct data for 2-(4-Amino-3-iodophenyl)ethanol are lacking, highlights substituent effects on mushroom tyrosinase inhibition:

  • Tyrosol analogs: Hydroxyl and methoxy groups at specific positions enhance inhibition (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol: 67% inhibition) .
  • Hypothesized activity: The iodine atom in this compound may sterically hinder enzyme binding, reducing efficacy compared to smaller substituents.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility LogP (Predicted) Key Substituents
This compound ~263.08 High (polar OH) ~1.2 -NH₂, -I, -CH₂CH₂OH
Methyl 2-(4-Amino-3-iodophenyl)acetate 291.09 Moderate (ester) ~2.5 -NH₂, -I, -COOCH₃
2-(4-Amino-3-iodophenyl)acetonitrile 258.06 Low (nitrile) ~1.8 -NH₂, -I, -CN

Research and Application Insights

  • Medicinal Chemistry: The iodine atom in this compound could facilitate radioimaging applications (e.g., iodine-125 labeling) .
  • Material Science : Halogenated aromatics are precursors in liquid crystals and OLEDs; derivatives like the nitrile may enhance thermal stability .

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